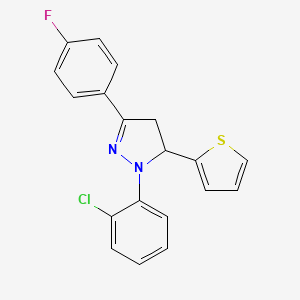![molecular formula C26H19NO B5179976 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline involves the modulation of various signaling pathways and cellular processes. In cancer cells, this compound induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. In the brain, it reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Furthermore, this compound has been found to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In the brain, it reduces oxidative stress, inflammation, and neuronal damage, and improves cognitive function. Furthermore, this compound has been found to have antioxidant, anti-inflammatory, and anti-angiogenic activities, which contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline in lab experiments include its high yield and purity, its diverse biological activities, and its potential as a drug candidate. However, there are also some limitations to its use, including its toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline. One direction is to further investigate its molecular targets and signaling pathways, in order to better understand its mechanism of action. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future studies could focus on the development of novel derivatives and analogs of this compound, with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been studied for its potential applications in scientific research. Its diverse biological activities, mechanism of action, and biochemical and physiological effects make it a valuable tool for investigating various cellular and molecular processes. However, further studies are needed to fully understand its therapeutic potential and to develop novel derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline can be achieved through a multistep process involving the condensation of 3-phenoxybenzaldehyde with 2-nitrobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c1-18-16-25(27-24-15-14-19-8-5-6-13-23(19)26(18)24)20-9-7-12-22(17-20)28-21-10-3-2-4-11-21/h2-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWLJHEYLIGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)

![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
